2',4'-Difluoroacetophenone

Organometallic Chemistry Regioselective Synthesis Process Development

2′,4′-Difluoroacetophenone (CAS 364-83-0), also known as 1-(2,4-difluorophenyl)ethanone, is a fluorinated aromatic ketone belonging to the class of aryl alkyl ketones. It is a liquid at room temperature with a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 364-83-0
Cat. No. B1293509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoroacetophenone
CAS364-83-0
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
InChIKeyQEWHNJPLPZOEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,4′-Difluoroacetophenone (CAS 364-83-0) Procurement Guide: Chemical Identity and Baseline Specifications


2′,4′-Difluoroacetophenone (CAS 364-83-0), also known as 1-(2,4-difluorophenyl)ethanone, is a fluorinated aromatic ketone belonging to the class of aryl alkyl ketones [1]. It is a liquid at room temperature with a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol . The compound is characterized by the substitution of two hydrogen atoms on the acetophenone benzene ring with fluorine atoms at the ortho (2') and para (4') positions relative to the acetyl group . It is widely employed as a building block and intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications .

Why 2′,4′-Difluoroacetophenone Cannot Be Readily Substituted by Generic Aryl Ketones or Other Fluoroacetophenone Isomers


Procurement of a generic 'fluoroacetophenone' or a structural isomer like 3',4'-difluoroacetophenone as a direct substitute for 2',4'-difluoroacetophenone is inadvisable due to the critical influence of fluorine substitution patterns on both physicochemical properties and downstream synthetic outcomes. The specific 2',4'-substitution pattern imparts a unique electronic distribution across the aromatic ring, which directly governs regioselectivity in key reactions such as ortho-metalation and nucleophilic aromatic substitution [1]. This electronic profile is not replicated by other isomers. For instance, a study on related ligands demonstrated that 2',4'-difluoroacetophenone, 2'-fluoroacetophenone, and 4'-fluoroacetophenone are treated as distinct chemical entities due to their differing steric and electronic environments [2]. Furthermore, established industrial syntheses, such as those for posaconazole precursors, are specifically optimized for the 2',4'-difluoro starting material, and any deviation would necessitate a complete re-validation of the synthetic route and purification methods, introducing significant risk and cost [3].

2′,4′-Difluoroacetophenone: Quantifiable Differentiation Evidence Against Structural Analogs


Regioselectivity in Ortho-Metalation: A Critical Differentiator from 3',4'- and 2',5'-Isomers

The 2',4'-difluoro substitution pattern is critical for directing regioselective ortho-metalation. The presence of the 2'-fluoro substituent ortho to the acetyl group enables directed metalation, while the 4'-fluoro group increases acidity at the 3'-position. This is exploited in a patented route where 2',4'-difluoroacetophenone undergoes ketalization, followed by highly regioselective ortho-metalation with BuLi at -65°C to install a hydroxyl group exclusively at the 3'-position [1]. Isomers lacking this specific pattern, such as 3',4'-difluoroacetophenone or 2',5'-difluoroacetophenone, would exhibit different acidity and metalation sites, leading to regioisomeric mixtures or no reaction at all under these optimized conditions.

Organometallic Chemistry Regioselective Synthesis Process Development

Comprehensive Spectroscopic Fingerprint: Enabling Identity Verification and Differentiating from Other Fluoro-Analogs

The complete and well-documented vibrational spectrum of 2',4'-difluoroacetophenone provides a definitive analytical fingerprint for identity confirmation, purity assessment, and differentiation from other fluorinated analogs. A full assignment of FT-IR (4000-400 cm⁻¹) and FT-Raman (3500-50 cm⁻¹) spectra has been published , along with detailed ¹³C and ¹H NMR, UV, and HOMO-LUMO analyses [1]. While similar spectra may exist for other fluoroacetophenones, the combination of these datasets, including specific vibrational frequencies and NMR shifts, is unique to the 2',4'-isomer. This established and publicly available reference data allows for unambiguous identification, which is critical for raw material acceptance and quality control in regulated environments [2].

Analytical Chemistry Quality Control Spectral Analysis

Validated Synthetic Route in Posaconazole Precursor Synthesis: A Comparison with Unsubstituted Acetophenone

The use of 2',4'-difluoroacetophenone is specifically validated in the synthesis of a key intermediate for the triazole antifungal drug Posaconazole. The synthetic route involves the conversion of 2-chloro-2',4'-difluoroacetophenone to an acetate ester, followed by methylenation [1]. This contrasts with the use of unsubstituted acetophenone, which would lack the fluorine atoms essential for the final molecule's biological activity. The fluorine substituents in posaconazole are critical for its enhanced antifungal potency and broader spectrum compared to earlier triazoles [2]. Therefore, substituting 2',4'-difluoroacetophenone with a non-fluorinated or differently fluorinated acetophenone is impossible for this application, as it would result in a different final compound.

Medicinal Chemistry Antifungal Drug Synthesis Process Chemistry

Commercially Available Purity Grade: 98.0% (GC) as a Benchmark for Procurement

For procurement purposes, the standard commercially available purity grade for 2',4'-difluoroacetophenone from major suppliers is established at >98.0% as determined by Gas Chromatography (GC) [1]. This specification serves as a benchmark for sourcing. While other fluoroacetophenones may be available, the wide availability of this consistent high-purity grade reduces the need for additional in-house purification before use as a synthetic intermediate. Suppliers provide this material with a defined physical appearance (colorless to light yellow clear liquid) and other key parameters like boiling point (80-81°C at 25 mmHg) and density (1.234 g/mL at 25°C) , allowing for immediate verification upon receipt. Lower purity grades (e.g., 95%) are also available, but the >98.0% standard offers a quantifiable advantage in process reliability .

Chemical Procurement Quality Assurance Laboratory Reagents

Defined Application Scenarios for 2′,4′-Difluoroacetophenone Driven by Quantitative Evidence


Synthesis of Difluorinated Chalcones for Medicinal Chemistry Research

This is the most widely cited application for 2′,4′-difluoroacetophenone, where it serves as the starting reagent for the synthesis of a diverse library of difluorinated chalcones via Claisen-Schmidt condensation with various benzaldehydes . The resulting chalcones are key intermediates in drug discovery programs targeting inflammatory pathways and antifungal agents [1]. The consistent 98%+ purity grade available from suppliers ensures reproducible yields and simplifies purification of the chalcone products [2].

Manufacture of Posaconazole and Related Triazole Antifungal Intermediates

As established by patent literature, 2',4'-difluoroacetophenone is a critical starting material for synthesizing complex quinolone and triazole intermediates used in the production of broad-spectrum antifungal drugs like Posaconazole . Its specific 2,4-difluorophenyl moiety is essential for the biological activity of the final drug substance. Procuring this compound with full characterization data compliant with regulatory guidelines (e.g., for ANDA filings) is necessary for commercial production and analytical method validation [1].

Regioselective Synthesis of 3'-Substituted-2',4'-difluoroacetophenone Derivatives

The unique electronic properties of the 2',4'-substitution pattern enable highly regioselective transformations that are not possible with other isomers. Specifically, the compound can undergo a sequence of ketalization, directed ortho-metalation, and subsequent functionalization to install a hydroxyl group exclusively at the 3'-position . This provides access to 3'-substituted derivatives that are valuable building blocks for further elaboration into more complex pharmaceutical and agrochemical candidates, offering a synthetic route that is specific to this isomer [1].

Analytical Method Development and Reference Standard Qualification

Given the comprehensive spectral data available (FT-IR, FT-Raman, ¹³C/¹H NMR) and the defined commercial specifications [1], 2',4′-difluoroacetophenone is well-suited for use as a reference standard in analytical chemistry. It can be employed for method development, method validation (AMV), and as a quality control (QC) standard during the analysis of drug substances or complex reaction mixtures where it or its derivatives are present [2]. The detailed and publicly available spectroscopic fingerprint provides a high-confidence basis for identity and purity verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',4'-Difluoroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.